3-methoxybenzonitrile-Cyano-13c

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXSUMLEPNAZFK-PTQBSOBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[13C]#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

theoretical IR vibrational frequencies of Cyano-13c group

Precision Isotope Editing: Theoretical & Experimental Guide to C-Cyano Vibrational Probes

Executive Summary

The cyano group (

This guide details the theoretical and experimental integration of

Part 1: Theoretical Foundations

The Harmonic Oscillator & Reduced Mass

To predict the vibrational frequency shift of a

Where:

-

= Force constant (bond stiffness,

- = Reduced mass of the system ($ \frac{m_1 m_2}{m_1 + m_2} $).

- = Speed of light.[1]

The Isotope Effect:

Changing

Calculation of Theoretical Shift:

-

Natural Abundance (

): -

Isotope Labeled (

):

The frequency ratio is proportional to the square root of the inverse mass ratio:

For a typical protein-bound nitrile absorbing at 2230 cm⁻¹ :

Theoretical Shift (

Anharmonicity & Solvent Effects

While the harmonic approximation provides a baseline, real-world accuracy requires corrections for anharmonicity (the Morse potential) and solvation .

-

Anharmonicity: The potential well of a triple bond is steep. Anharmonic corrections typically lower the calculated harmonic frequency by

. -

Vibrational Stark Effect (VSE): The nitrile frequency is highly sensitive to local electric fields.[2][3]

The

Part 2: Computational Methodologies (DFT)

To accurately predict frequencies for specific drug candidates or amino acid residues, Density Functional Theory (DFT) is required.

Recommended Functional/Basis Set Combinations

Standard B3LYP/6-31G(d) often overestimates frequencies. For nitriles, the following "Model Chemistries" are validated:

| Method | Basis Set | Scaling Factor | Accuracy Notes |

| B3LYP | 6-311+G(d,p) | 0.9679 | Good general purpose; widely cited. |

| 6-311++G(2d,2p) | 0.9560 | Excellent for dispersion; critical if nitrile interacts with aromatic rings (drug binding). | |

| M06-2X | aug-cc-pVTZ | 0.9460 | Best for non-covalent interactions and H-bonding environments. |

Computational Workflow

The following Graphviz diagram outlines the logic flow for computing and correcting

Figure 1: Computational workflow for predicting isotope-edited vibrational frequencies. Note that geometry optimization is usually performed on the

Part 3: Applications in Drug Discovery

Resolving Binding Pockets

Many FDA-approved drugs (e.g., Vildagliptin, Saxagliptin) contain nitrile "warheads." When these drugs bind to a target protein, the nitrile peak often overlaps with the protein's intrinsic background or atmospheric CO

Strategy:

-

Synthesize the drug with a

group. -

The peak shifts by

into a "clean" window ( -

Difference Spectroscopy: Subtract the unlabeled protein spectrum from the labeled complex spectrum. The only remaining signal is the drug's nitrile, reporting directly on the electrostatic environment of the binding pocket.

The Vibrational Stark Effect (VSE)

The

-

Stark Tuning Rate: Typically

. -

Interpretation: A shift to higher frequency (blue shift) often indicates hydrogen bonding (a specific interaction), whereas a red shift indicates a strong local electrostatic field aligned with the bond dipole.

Part 4: Experimental Validation Protocol

Protocol: FTIR Isotope Editing

Objective: Measure the experimental shift of a

Materials:

-

C-labeled Nitrile Precursor (e.g., K

-

FTIR Spectrometer (Resolution

or better). -

CaF

Sample Cell (Transparent to IR).

Step-by-Step Workflow:

-

Synthesis/Labeling:

-

Incorporate the

C label during the final synthetic step (often nucleophilic substitution using K -

QC: Verify enrichment >98% via Mass Spectrometry.

-

-

Sample Preparation:

-

Dissolve the labeled molecule in the target buffer (e.g., D

O to remove the H-O-H bending mode at -

Concentration: typically 1–5 mM for transmission FTIR.

-

-

Data Acquisition:

-

Background Scan: 128 scans of pure buffer/solvent.

-

Sample Scan: 128 scans of the labeled sample.

-

Unlabeled Control: Repeat with the

C analog.

-

-

Data Processing:

-

Subtract solvent background.

-

Apply baseline correction.

-

Calculate Shift:

.

-

Interpreting the Results

| Observation | Diagnosis |

| Shift | Successful isotope labeling; standard reduced mass effect. |

| Peak Broadening (FWHM) | Heterogeneous environment; the probe is sampling multiple conformations. |

| Split Peak | Two distinct binding sites or protonation states. |

| Anomalous Shift (< 40 cm⁻¹) | Potential Fermi resonance coupling with solvent modes or protein backbone combinations. |

Part 5: References

-

Boxer, S. G. (2009). Stark Realities: Connecting Proteins, Probes, and Fields.[4]Journal of Physical Chemistry B . [Link] (Authoritative source on Vibrational Stark Effect and nitrile probes)

-

Cho, M. (2008). Coherent Two-Dimensional Optical Spectroscopy.Chemical Reviews . [Link] (Foundational text on 2D-IR and theoretical modeling of vibrational probes)

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Harmonic Vibrational Frequency Scale Factors.Journal of Physical Chemistry A . [Link] (Source for DFT scaling factors)

-

Getahun, Z., et al. (2003). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment.Journal of the American Chemical Society . [Link] (Experimental validation of nitrile probes in proteins)

-

Bagchi, S., et al. (2010). Standardizing the calibration of the vibrational Stark effect probes.Journal of Physical Chemistry B . [Link] (Calibration standards for nitrile VSE)

difference between 3-methoxybenzonitrile and 3-methoxybenzonitrile-Cyano-13c

An In-depth Technical Guide: 3-Methoxybenzonitrile vs. 3-Methoxybenzonitrile-Cyano-¹³C: A Guide to Isotopic Labeling in Modern Drug Development

Introduction: Beyond the Elemental Formula

To the synthetic chemist, 3-methoxybenzonitrile is a versatile intermediate, a building block for pharmaceuticals, agrochemicals, and dyes.[1][2] Its identity is defined by a benzene ring functionalized with methoxy and nitrile groups. However, in the realm of drug development, metabolism, and pharmacokinetics (DMPK), a subtle alteration to this molecule—the replacement of a single carbon atom with its heavier, stable isotope—creates a powerful analytical tool that is fundamentally distinct in its application.

This guide delves into the core differences between 3-methoxybenzonitrile and its isotopically labeled analog, 3-methoxybenzonitrile-Cyano-¹³C. We move beyond a simple comparison of physical properties to explore the strategic value of isotopic labeling. For researchers, scientists, and drug development professionals, understanding this distinction is key to leveraging modern analytical techniques for precise quantification, metabolite identification, and a deeper understanding of a drug candidate's journey through a biological system. This document will elucidate the foundational chemistry, compare the spectroscopic signatures, and provide practical, field-proven insights into the application of ¹³C-labeled compounds as the gold standard for internal standards in mass spectrometry.

Part 1: The Archetype - 3-Methoxybenzonitrile

3-Methoxybenzonitrile (also known as m-anisyl cyanide) is an aromatic compound that serves as a common scaffold in organic synthesis. Its chemical reactivity is dictated by the interplay between the electron-withdrawing nitrile group and the electron-donating methoxy group.

Molecular Structure and Physicochemical Properties

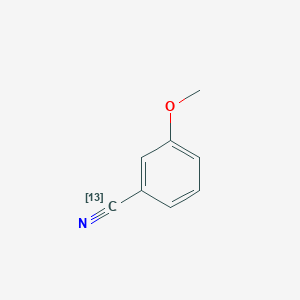

The structure consists of a nitrile (-C≡N) and a methoxy (-OCH₃) group at positions 1 and 3 of a benzene ring, respectively.

Caption: Chemical structure of 3-methoxybenzonitrile.

The key physicochemical properties of unlabeled 3-methoxybenzonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 1527-89-5 | [3] |

| Molecular Formula | C₈H₇NO | [3] |

| Molecular Weight | 133.15 g/mol | [3][4] |

| Appearance | Clear colorless to pale yellow liquid/solid | [1][5] |

| Melting Point | 20-22 °C | [3] |

| Boiling Point | 111-112 °C at 13 mmHg | [3] |

| Density | 1.089 g/mL at 25 °C | [3] |

| Solubility | Sparingly soluble in water | [1] |

Spectroscopic Profile

In analytical chemistry, the spectroscopic signature of a molecule is its fingerprint.

-

¹H NMR: The spectrum will show characteristic aromatic proton signals and a singlet around 3.8 ppm corresponding to the three protons of the methoxy group.

-

¹³C NMR: The spectrum will display signals for the eight distinct carbon atoms, including the nitrile carbon, which typically appears downfield. The natural abundance of ¹³C is only about 1.1%, resulting in low signal intensity relative to ¹H NMR.[]

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) will be observed at an m/z (mass-to-charge ratio) of 133.[4] Characteristic fragment ions, such as the loss of a methyl group or the entire methoxy group, will also be present.[4]

Part 2: The Analytical Tool - 3-Methoxybenzonitrile-Cyano-¹³C

The defining difference of 3-methoxybenzonitrile-Cyano-¹³C is the strategic replacement of the naturally occurring carbon-12 (¹²C) atom in the nitrile group with a stable, non-radioactive carbon-13 (¹³C) isotope.[] This single neutron addition seems minor, but it is the cornerstone of its utility.

The Principle of Stable Isotope Labeling

Stable isotopes, such as ¹³C, contain extra neutrons compared to their more abundant counterparts but are not radioactive.[7] This stability is crucial, as it allows them to be used safely in a wide range of experiments, including clinical trials, without the risks associated with radioactive isotopes.[7]

The foundational principle is that isotopically labeled compounds are chemically identical to their unlabeled analogs.[] They undergo the same chemical reactions, have the same solubility and polarity, and exhibit the same chromatographic behavior. The only significant difference is their mass, which allows them to be distinguished and measured with high precision by a mass spectrometer.[]

Molecular Structure and Properties of the Labeled Analog

The structure is identical to the unlabeled version, with the specific notation of ¹³C at the nitrile carbon.

Caption: Structure of 3-methoxybenzonitrile-Cyano-¹³C.

| Property | 3-Methoxybenzonitrile | 3-Methoxybenzonitrile-Cyano-¹³C |

| Molecular Formula | C₈H₇NO | [¹³C] C₇H₇NO |

| Molecular Weight | 133.15 g/mol | 134.15 g/mol |

| Mass Difference | N/A | +1 Da |

| Chemical Reactivity | Standard | Identical |

| Chromatographic Retention | Standard | Identical |

Distinguishing Spectroscopic Features

The key to the labeled compound's utility lies in its unique mass spectrometric signature.

-

Mass Spectrometry (MS): The molecular ion peak is now at m/z 134, a +1 shift from the unlabeled compound. This mass difference is easily resolved by modern mass spectrometers and is the basis for its use in isotope dilution methods.

-

¹³C NMR: While the spectra of unlabeled compounds rely on the 1.1% natural abundance of ¹³C, the labeled compound is enriched to >99% at the cyano-carbon position. This results in a dramatically enhanced signal for that specific carbon, which can be invaluable for complex structural elucidation and reaction mechanism studies.[8]

Part 3: The Application: A Paradigm Shift in Quantitative Bioanalysis

The single greatest application of 3-methoxybenzonitrile-Cyano-¹³C is as an internal standard (IS) for quantitative analysis using Isotope Dilution Mass Spectrometry (IDMS), most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The "Gold Standard" Internal Standard

In drug development, accurately measuring the concentration of a drug or its metabolite in a complex biological matrix (like blood plasma or urine) is a significant challenge. Sample extraction is never 100% efficient, instrument response can fluctuate, and matrix components can suppress or enhance the analyte signal.

The Causality Explained: An ideal internal standard should behave exactly like the analyte of interest (the "analyte") throughout the entire analytical process but be uniquely distinguishable at the point of detection.[9] ¹³C-labeled compounds are considered the gold standard for this purpose for several key reasons:

-

Co-elution: Because it has identical physicochemical properties, the ¹³C-IS co-elutes perfectly with the unlabeled analyte during liquid chromatography.

-

Identical Extraction & Ionization: It experiences the same degree of loss during sample preparation and the same ionization efficiency (or suppression) in the mass spectrometer's source.[9][10]

-

Mass Distinguishability: It is easily separated from the analyte by the mass spectrometer based on its +1 mass difference.

By adding a known concentration of the ¹³C-IS to every sample at the beginning of the workflow, any variations are canceled out. The final quantification is based on the ratio of the analyte's MS signal to the IS's MS signal, providing highly accurate and precise data.[11][12][13]

Applications in Drug Development

-

Pharmacokinetic (ADME) Studies: Stable isotope labeling is a cornerstone of modern ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[14] By administering a ¹³C-labeled drug, researchers can track its journey through the body, identify metabolites (which will also contain the ¹³C label), and precisely quantify drug exposure over time.[][7][15][16]

-

Metabolic Tracing: Labeled compounds are invaluable for mapping metabolic pathways.[15][17] By introducing a ¹³C-labeled substrate, scientists can trace the path of the carbon atom through various enzymatic reactions, helping to understand disease states or a drug's mechanism of action.[18]

Part 4: Experimental Workflows

The following protocols illustrate the synthesis of the parent compound and the application of its labeled counterpart in a typical bioanalytical workflow.

Workflow 1: Illustrative Synthesis of 3-Methoxybenzonitrile

A common method for synthesizing aryl nitriles is the Sandmeyer reaction, which proceeds from the corresponding aniline.

Objective: To convert 3-methoxyaniline to 3-methoxybenzonitrile.

Step-by-Step Methodology:

-

Diazotization: 3-methoxyaniline is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. This converts the primary amine to a diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide (CuCN) is prepared.

-

The cold diazonium salt solution is slowly added to the CuCN solution. Nitrogen gas is evolved as the diazonium group is replaced by the cyanide group.

-

Workup and Purification: The reaction mixture is warmed to room temperature and then extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by vacuum distillation, to yield pure 3-methoxybenzonitrile.

Workflow 2: Bioanalytical Quantification using ¹³C-Internal Standard via LC-MS/MS

This workflow describes the quantification of an analyte (e.g., a theoretical drug that is a structural analog of 3-methoxybenzonitrile) in human plasma.

Caption: A typical bioanalytical workflow using a ¹³C-labeled internal standard.

Step-by-Step Methodology:

-

Prepare Calibration Curve: A series of calibration standards are prepared by spiking known concentrations of the unlabeled analyte into a blank biological matrix (e.g., control plasma).

-

Sample Preparation:

-

To a 50 µL aliquot of each calibration standard and unknown study sample, add 10 µL of the 3-methoxybenzonitrile-Cyano-¹³C internal standard working solution (e.g., at 100 ng/mL).

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the samples vigorously for 1 minute.

-

-

Isolation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the clear supernatant to an autosampler vial and inject it into the LC-MS/MS system.

-

Detection: The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode. It specifically monitors the transition of the parent ion to a specific fragment ion for both the analyte (e.g., m/z 133 → 103) and the internal standard (m/z 134 → 103).

-

Quantification: The peak areas of the analyte and the internal standard are integrated. A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) versus the analyte concentration for the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this curve.

Conclusion

The distinction between 3-methoxybenzonitrile and its Cyano-¹³C labeled analog is a powerful illustration of a core principle in modern pharmaceutical science. While chemically identical, their difference in mass transforms the labeled molecule from a simple chemical reagent into a high-precision analytical tool. 3-Methoxybenzonitrile-Cyano-¹³C is not merely a heavier version of its parent; it is an enabler of robust, reliable, and accurate data in quantitative bioanalysis and metabolic research. For scientists in drug development, embracing stable isotope labeling is fundamental to achieving the data integrity required to advance new therapeutic candidates from the laboratory to the clinic.

References

-

DeBalsi, K. L., et al. (2017). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Visualized Experiments. Retrieved from [Link]

-

Wang, Z., & Liu, J. (2025). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

-

Ottokemi. (n.d.). 3-Methoxybenzonitrile, 98% 1527-89-5 India. Retrieved from [Link]

-

Kim, D. H., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods. Retrieved from [Link]

-

University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. Retrieved from [Link]

-

Wang, Z., & Liu, J. (2025). Utilizing 13C-Labeled internal standards to advance the analysis of heparan sulfate. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxybenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

SciSpace. (2023, June 6). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. Retrieved from [Link]

-

X-Chem. (2024, June 25). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]

-

Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Retrieved from [Link]

-

Alzchem Group. (n.d.). 3-Methoxybenzonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Electronic Supplementary Informations Index. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 4-ethynyl-3-methoxybenzonitrile. Retrieved from [Link]

-

Google Patents. (2016, August 18). United States Patent. Retrieved from [Link]

-

Elibrary. (2022, December 16). Cyanarylation of Fluorinated Benzonitriles with Terephthalonitrile Dianion. Retrieved from [Link]

- Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

Pharmaffiliates. (n.d.). 3-Methoxy-4-methylbenzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Methoxybenzonitrile | Alzchem Group [alzchem.com]

- 3. 3-Methoxybenzonitrile | 1527-89-5 [chemicalbook.com]

- 4. 3-Methoxybenzonitrile | C8H7NO | CID 73712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. B24171.14 [thermofisher.com]

- 7. metsol.com [metsol.com]

- 8. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 9. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. isotope.com [isotope.com]

- 12. Utilizing 13C-Labeled internal standards to advance the analysis of heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 16. moravek.com [moravek.com]

- 17. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

Methodological & Application

bioconjugation techniques using 13C-labeled nitriles

Part 1: Strategic Overview

The incorporation of 13C-labeled nitriles (-13C≡N) into biomolecules represents a high-precision strategy for structural biology and drug discovery. Unlike bulky fluorophores that can perturb protein folding or ligand binding, the nitrile group is small, bioorthogonal, and possesses a distinct vibrational signature in the "silent region" of the infrared (IR) spectrum (2200–2300 cm⁻¹).

Substituting the natural 12C isotope with 13C induces a significant redshift (~50–60 cm⁻¹) in the stretching frequency (

This guide details three core methodologies:

-

Genetic Encoding: Site-specific incorporation of 13C-cyanophenylalanine.

-

Chemical Cyanylation: Direct modification of cysteine residues to 13C-thiocyanates.

-

Bioorthogonal Ligation: 13C-Cyanobenzothiazole (CBT) condensation for N-terminal labeling.

Part 2: Experimental Protocols

Protocol A: Site-Specific Incorporation of 13C-p-Cyanophenylalanine (13C-pCNF)

Application: Non-perturbative vibrational tagging for electric field sensing (Vibrational Stark Effect).

Mechanism: This method utilizes Genetic Code Expansion (GCE) to suppress the amber stop codon (TAG) with an orthogonal tRNA/tRNA-synthetase pair that specifically charges 13C-pCNF.

Reagents:

-

Plasmid 1: pEvol-pCNF (Orthogonal aaRS/tRNA pair).

-

Plasmid 2: Target protein gene with TAG mutation at the desired site.

-

Unnatural Amino Acid: 13C-p-cyanophenylalanine (1 mM final conc.).

-

Host: E. coli BL21(DE3).

Step-by-Step Workflow:

-

Transformation: Co-transform E. coli BL21(DE3) with Plasmid 1 and Plasmid 2. Plate on LB-Agar with Chloramphenicol (Cm) and Ampicillin (Amp).

-

Inoculation: Pick a single colony into 10 mL LB (Cm/Amp) and grow overnight at 37°C.

-

Induction Setup: Dilute overnight culture 1:100 into 1 L of minimal media (M9). Grow at 37°C until OD₆₀₀ reaches 0.5.

-

UAA Addition: Dissolve 13C-pCNF in minimal NaOH and add to the culture (Final conc: 1 mM). Incubate for 30 min to allow cellular uptake.

-

Protein Expression: Induce with 1 mM IPTG and 0.02% L-arabinose. Shake at 30°C for 12–16 hours.

-

Purification: Harvest cells and purify via Ni-NTA affinity chromatography.

-

Validation: Verify incorporation via Mass Spectrometry (expect +1 Da mass shift vs 12C-pCNF) and FTIR (check for peak at ~2175 cm⁻¹).

Protocol B: Chemical S-Cyanylation of Cysteine using [13C]Cyanide

Application: Creating site-specific NMR/IR probes on native cysteines or cleaving peptide backbones.

Mechanism: Free cysteine thiols react with cyanylating reagents to form thiocyanates (-SCN). Using a 13C-source creates an S-13C≡N probe sensitive to local electrostatics.

Reagents:

-

Target Protein: Must contain a solvent-accessible single Cysteine (mutated if necessary).

-

Reagent: [13C]-1-cyano-4-dimethylaminopyridinium tetrafluoroborate ([13C]-CDAP) OR [13C]KCN + mild oxidant (e.g., DTNB/TNB-CN exchange).

-

Buffer: 100 mM Sodium Citrate, pH 5.0 (Acidic pH prevents N-terminal cyclization/cleavage).

Step-by-Step Workflow:

-

Reduction: Incubate protein (50 µM) with 1 mM TCEP for 30 min to ensure Cys is reduced. Remove TCEP via desalting column (PD-10).

-

Cyanylation Reaction:

-

Option 1 (CDAP): Add 5-fold molar excess of [13C]-CDAP to the protein in citrate buffer.

-

Option 2 (TNB-CN): React protein with DTNB to form the mixed disulfide (Protein-S-TNB). Then, add 10-fold excess K[13C]N . The cyanide displaces the TNB group.

-

-

Incubation: React for 15–60 minutes at Room Temperature (RT). Monitor reaction progress by Ellman’s reagent (loss of free thiols).

-

Quenching: Add 10 mM DTT (only if cleavage is not desired and short exposure is acceptable) or simply desalt immediately into pH 7.4 buffer.

-

Storage: Store at -80°C. Note: S-cyanocysteines are metastable and can undergo cyclization-mediated cleavage at pH > 8.

Protocol C: Bioorthogonal Ligation via 13C-Cyanobenzothiazole (CBT)

Application: N-terminal site-specific labeling (Firefly Luciferin-type reaction).

Mechanism: 13C-labeled 2-cyanobenzothiazole (CBT) reacts specifically with 1,2-aminothiols (N-terminal Cysteine) to form a stable thiazoline ring. The 13C label is retained in the heterocycle, useful for NMR tracking.

Reagents:

-

Probe: 13C-CBT derivative (e.g., 13C-CBT-Fluorophore).

-

Target: Protein with N-terminal Cysteine (generated via TEV cleavage or intein splicing).

Step-by-Step Workflow:

-

N-Cys Generation: Express protein with TEV cleavage site (ENLYFQ/C). Digest with TEV protease to expose N-terminal Cys.

-

Equilibration: Buffer exchange into PBS pH 7.2 + 1 mM TCEP.

-

Ligation: Add 13C-CBT probe (2–5 equivalents) to the protein solution (10–50 µM).

-

Incubation: Incubate at RT for 1 hour or 4°C overnight.

-

Purification: Remove excess probe via dialysis or size-exclusion chromatography.

Part 3: Data Analysis & Visualization

Comparative Spectroscopic Data

The following table summarizes the expected vibrational shifts when switching from natural abundance (12C) to 13C-labeled nitriles.

| Probe Type | 12C Frequency (cm⁻¹) | 13C Frequency (cm⁻¹) | Isotope Shift (Δν) | Application |

| Aryl Nitrile (pCNF) | 2229 ± 2 | 2175 ± 2 | ~54 cm⁻¹ | VSE / Electric Field Sensing |

| Thiocyanate (S-CN) | 2155 ± 2 | 2105 ± 2 | ~50 cm⁻¹ | Local Electrostatics / H-Bonding |

| Aliphatic Nitrile | 2250 ± 5 | 2195 ± 5 | ~55 cm⁻¹ | Metabolic Labeling |

Experimental Logic Pathways

The following diagrams illustrate the decision-making process and reaction mechanisms for these protocols.

Figure 1: Selection Guide for 13C-Nitrile Methodologies

Caption: Decision tree for selecting the appropriate 13C-nitrile labeling strategy based on structural requirements.

Figure 2: Mechanistic Workflow of S-Cyanylation (Protocol B)

Caption: Reaction pathway for Cysteine S-cyanylation. LG = Leaving Group (e.g., TNB).

References

-

Getahun, Z., et al. (2003). "Using Nitriles as Structural Probes: Origin of the Vibrational Stark Effect." Journal of the American Chemical Society. Link

-

Fafarman, A. T., et al. (2010). "Quantitative Calibration of the Vibrational Stark Effect in Proteins." Proceedings of the National Academy of Sciences. Link

-

Ren, H., et al. (2011). "CBT-Cys Click Reaction for Site-Specific Protein Labeling." Angewandte Chemie International Edition. Link

-

Miyake-Stoner, S. J., et al. (2009). "Genetically Encoded Low-Sensitivity Infrared Probes for Spectroscopy." Biochemistry. Link

-

Beharry, A. A., et al. (2016). "Fluorescence Imaging of Cellular H2S using Nitrile-Based Probes." Methods in Enzymology. Link

Application Note: Selective Hydrolysis of 3-Methoxybenzonitrile-Cyano-¹³C to Isotopically Labeled 3-Methoxybenzamide

Abstract

This application note provides a detailed guide for the selective hydrolysis of 3-methoxybenzonitrile-Cyano-¹³C to its corresponding primary amide, 3-methoxybenzamide-¹³C=O. The inclusion of the stable isotope, carbon-13, at the cyano group is of significant interest for a range of applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies.[1][2][3] This document outlines two robust protocols for this transformation: one employing acid-catalyzed hydrolysis and the other, a base-catalyzed approach. Each method is discussed with respect to its mechanistic underpinnings, experimental setup, and expected outcomes. This guide is intended to equip researchers with the necessary information to perform this synthesis efficiently and with a high degree of control, ensuring the integrity of the isotopic label.

Introduction

Isotopically labeled compounds are indispensable tools in modern pharmaceutical research and development.[1] Specifically, ¹³C-labeled molecules serve as non-radioactive tracers, enabling precise tracking of a drug's metabolic fate through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4][] The synthesis of labeled amides from their corresponding nitriles is a fundamental transformation. However, the hydrolysis of nitriles can be challenging to control, as the reaction can proceed through the desired amide intermediate to the corresponding carboxylic acid.[6][7][8]

This note focuses on the selective conversion of 3-methoxybenzonitrile, labeled with ¹³C at the cyano carbon, to 3-methoxybenzamide. The presence of the methoxy group on the aromatic ring adds another layer of consideration, as harsh reaction conditions could potentially lead to cleavage of the ether linkage. Therefore, the presented protocols are optimized for selectivity and yield, while preserving the integrity of the entire molecule.

Mechanistic Overview: Nitrile Hydrolysis

The hydrolysis of a nitrile to an amide can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.[6][7][9]

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the cyano carbon.[9][10] A water molecule then acts as a nucleophile, attacking this activated carbon. A series of proton transfers and tautomerization of the resulting imidic acid intermediate leads to the formation of the more stable amide.[6][7]

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic cyano carbon.[7][9] The resulting intermediate is then protonated by water to form an imidic acid, which subsequently tautomerizes to the amide.[6][9]

Controlling the reaction to stop at the amide stage is crucial, as prolonged exposure to either acidic or basic conditions at elevated temperatures will lead to further hydrolysis of the amide to the carboxylic acid.[6][11]

Visualization of Reaction Pathways

Caption: General mechanisms for acid- and base-catalyzed hydrolysis of nitriles to amides.

Experimental Protocols

Materials and Equipment:

| Reagent/Equipment | Grade/Specification |

| 3-Methoxybenzonitrile-Cyano-¹³C | >98% isotopic purity |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent Grade |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade |

| Dichloromethane (DCM) | HPLC Grade |

| Ethyl Acetate (EtOAc) | HPLC Grade |

| Hexanes | HPLC Grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade |

| Deionized Water | >18 MΩ·cm |

| Round-bottom flasks | Various sizes |

| Reflux condenser | Standard taper |

| Magnetic stirrer with heating plate | |

| Separatory funnel | |

| Rotary evaporator | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Column chromatography setup | Silica gel, 230-400 mesh |

| NMR Spectrometer | ≥400 MHz |

| Mass Spectrometer (LC-MS or GC-MS) |

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes concentrated sulfuric acid in a controlled manner to favor the formation of the amide.

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 3-methoxybenzonitrile-Cyano-¹³C in 10 mL of glacial acetic acid.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add 2.0 mL of concentrated sulfuric acid dropwise while stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The product amide should have a lower Rf value than the starting nitrile.

-

Quenching: Carefully pour the reaction mixture into 50 mL of ice-cold deionized water with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 3-methoxybenzamide-¹³C=O.

Protocol 2: Base-Catalyzed Hydrolysis

This method employs sodium hydroxide in an alcoholic solvent, which can offer high selectivity for amide formation.[12][13]

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend 1.0 g of 3-methoxybenzonitrile-Cyano-¹³C in 15 mL of ethanol.

-

Base Addition: Add 5 mL of a 10% aqueous sodium hydroxide solution to the suspension.

-

Reaction: Heat the mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-8 hours.

-

Monitoring: Track the disappearance of the starting material using TLC or GC-MS. Over-hydrolysis to the carboxylic acid can occur with prolonged heating.[14]

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: Dilute the remaining aqueous residue with 20 mL of deionized water and extract with ethyl acetate (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.

Workflow Visualization

Caption: A streamlined workflow for the synthesis and purification of the labeled amide.

Expected Results and Discussion

Both protocols are expected to yield the desired ¹³C-labeled 3-methoxybenzamide. The choice between the acid- and base-catalyzed methods may depend on the availability of reagents, downstream applications, and the presence of other functional groups in more complex substrates.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Typical Yield | 75-85% | 80-90% |

| Reaction Time | 12-24 hours | 4-8 hours |

| Key Byproduct | 3-Methoxybenzoic acid-¹³C | 3-Methoxybenzoic acid-¹³C |

| Advantages | Homogeneous reaction, straightforward monitoring. | Faster reaction times, milder temperatures. |

| Disadvantages | Longer reaction times, potential for charring with strong acid. | Heterogeneous start, potential for over-hydrolysis if not monitored carefully. |

Troubleshooting:

-

Low Conversion: If the reaction stalls, a slight increase in temperature or an extension of the reaction time may be necessary. For the base-catalyzed method, ensure efficient stirring to overcome the initial heterogeneity.

-

Formation of Carboxylic Acid: This indicates over-reaction. Reduce the reaction time, temperature, or concentration of the acid/base. Careful monitoring is the most effective preventative measure.[14]

-

Ether Cleavage: While unlikely under these conditions, demethylation can be checked by ¹H NMR and mass spectrometry. If observed, milder conditions (lower temperature, shorter reaction time) should be employed.

Characterization: The final product should be characterized thoroughly to confirm its identity and isotopic purity.

-

¹³C NMR: A significantly enhanced signal will be observed for the carbonyl carbon, confirming the successful incorporation of the ¹³C label.

-

¹H NMR: The proton spectrum should be consistent with the structure of 3-methoxybenzamide.

-

Mass Spectrometry: The molecular ion peak will be shifted by +1 m/z unit compared to the unlabeled analogue, confirming the presence of the ¹³C isotope.

Conclusion

The selective hydrolysis of 3-methoxybenzonitrile-Cyano-¹³C to 3-methoxybenzamide-¹³C=O is a critical transformation for producing valuable tools for pharmaceutical research. Both the acid- and base-catalyzed protocols presented in this application note provide reliable and efficient pathways to the desired labeled amide. By carefully controlling reaction conditions and monitoring progress, researchers can achieve high yields and purities, enabling the advancement of drug metabolism and pharmacokinetic studies.

References

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nuvisan.com [nuvisan.com]

- 4. 13C-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 12. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. oatext.com [oatext.com]

- 14. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

Troubleshooting & Optimization

optimizing yield of 3-methoxybenzonitrile-Cyano-13c synthesis

Technical Support Center: Synthesis of 3-Methoxybenzonitrile-Cyano- C

Current Status: Operational Topic: Optimization of Yield & Isotopic Efficiency Target Molecule: 3-Methoxybenzonitrile (labeled at the cyano carbon) Methodology: Palladium-Catalyzed Cyanation (Buchwald/Hartwig Type)

Introduction: The Isotope Economy

In the synthesis of stable isotope-labeled compounds, the economic logic of organic chemistry is inverted. Unlike standard synthesis where the aryl halide is the limiting reagent, here the

This guide prioritizes Radionuclide/Isotope Efficiency (RE) . Our goal is to convert 100% of the

Module 1: The Core Protocol

We recommend a Palladium-Catalyzed Cyanation utilizing Zinc Cyanide-[

Why this method?

-

Slow Release:

is polymeric and sparingly soluble. It releases cyanide ions slowly, preventing the "cyanide poisoning" of the Pd(0) catalyst often seen with highly soluble K -

Robustness: The 3-methoxy group is an electron-donating group (EDG) at the meta position. While not as deactivating as para-methoxy, it still requires a robust catalyst system like Pd-dppf or Pd-Xantphos .

Standard Operating Procedure (SOP-13C-CN)

| Component | Role | Stoichiometry (Relative to Zn( |

| Zn( | Limiting Reagent | 1.0 equiv (2.0 equiv of |

| 3-Methoxy-1-bromobenzene | Substrate | 2.2 - 2.5 equiv (Excess) |

| Pd | Catalyst Precursor | 0.02 equiv (2 mol%) |

| dppf | Ligand | 0.04 equiv (4 mol%) |

| Zn Dust | Reductant/Scavenger | 0.10 equiv |

| DMF (Wet) | Solvent | [0.2 M] (Contains 1% H |

Step-by-Step Workflow:

-

Catalyst Pre-complexation: In a glovebox or under strict Ar flow, mix Pd

(dba) -

Reagent Loading: Add the Zn(

CN) -

Solvent Addition: Add the pre-complexed catalyst solution to the vial.

-

Reaction: Seal and heat to 100°C for 12–16 hours.

-

Quench: Cool to RT. Dilute with EtOAc.

-

Purification: See Module 4.

Module 2: Visualizing the Mechanism

Understanding why the reaction fails requires visualizing the catalytic cycle. The critical failure point is usually the Transmetallation step, where the palladium center must pick up the cyanide from the zinc.

Figure 1: The Palladium Catalytic Cycle. Note that Transmetallation (Yellow) is often the bottleneck with insoluble Zinc Cyanide.

Module 3: Troubleshooting Guide

Issue 1: Low Conversion of C Source

Symptoms: NMR shows unreacted Zn(

| Probable Cause | Mechanism | Corrective Action |

| Catalyst Poisoning | Free cyanide concentration became too high, binding Pd(II) irreversibly. | Reduce Water: While trace water helps, too much solubilizes Zn(CN) |

| Zinc Passivation | The Zn( | Add TMEDA: Add 0.1 equiv of N,N,N',N'-tetramethylethylenediamine. It acts as a ligand for Zn, breaking up the polymeric chain and facilitating transmetallation. |

| Inactive Catalyst | Pd oxidized before cycle start. | Add Zinc Dust: The addition of 5-10 mol% metallic Zinc dust ensures the Pd stays in the Pd(0) active state. |

Issue 2: "Black Metal" Precipitate

Symptoms: Reaction mixture turns from orange/red to black; reaction stalls.

-

Diagnosis: This is "Palladium Black." The ligand (dppf) has dissociated, and atomic palladium has aggregated.

-

Fix:

-

Check Oxygen: This is the #1 cause. Regrease joints, use a fresh septum, and sparge DMF with Argon for 30 mins.

-

Lower Temp: Drop temperature from 120°C to 90°C and extend time.

-

Increase Ligand: Use a 1:2.5 ratio of Pd:Ligand instead of 1:2.

-

Issue 3: Product Hydrolysis (Amide Formation)

Symptoms: Mass spec shows M+18 peak (Amide).

-

Diagnosis: The nitrile product reacted with water under basic/hot conditions.

-

Fix: Although trace water helps the reaction, excess water kills the product. Dry the DMF over molecular sieves (3Å) before adding the specific "activation" amount of water (e.g., 10

L per 5 mL).

Module 4: Purification & Separation

Since we used excess 3-methoxy-1-bromobenzene to conserve the isotope, the crude mixture contains:

-

Product: 3-methoxybenzonitrile-

C -

Impurity: 3-methoxy-1-bromobenzene (Starting Material)

-

Catalyst debris.

Separation Strategy: Fortunately, the polarity difference is significant.

-

Ar-Br (Starting Material): Non-polar (elutes fast).

-

Ar-CN (Product): Polar (elutes slow).

Flash Chromatography Protocol:

-

Stationary Phase: Silica Gel (Standard 230-400 mesh).

-

Mobile Phase: Gradient Hexanes:Ethyl Acetate (95:5

80:20). -

Visualization: UV (254 nm). The nitrile often fluoresces differently or has a distinct Rf.

-

Expected Rf (Hex:EtOAc 9:1): Ar-Br

0.7; Ar-CN

-

Module 5: Decision Tree for Optimization

Figure 2: Troubleshooting logic flow for low-yield scenarios.

References

-

Jin, F., & Confalone, P. N. (2000).[1] Palladium-Catalyzed Cyanation of Aryl Chlorides. Tetrahedron Letters, 41(18), 3271-3273. Link

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[2] Chemical Communications, (12), 1388-1389. Link

-

Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Regioselective C-H Functionalization. Journal of the American Chemical Society, 132(40), 14048–14051. Link

-

Chidrys, H., et al. (2015).[3] Optimization of Palladium Catalyzed Cyanation Reactions with Zn(CN)2.[3][4][5][6] Organic Process Research & Development. Link

Sources

Technical Support Center: Efficient Removal of Copper Catalyst Residues from ¹³C-Labeled Benzonitriles

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals facing challenges with the purification of ¹³C-labeled benzonitriles. Copper-catalyzed cyanation reactions, such as the Rosenmund-von Braun reaction, are powerful methods for synthesizing aryl nitriles.[1] However, the removal of residual copper catalysts from the final product is a critical and often non-trivial step. This is especially true when working with expensive, isotopically labeled compounds where maximizing yield and ensuring purity are paramount.

Residual copper can interfere with downstream applications by catalyzing unwanted side reactions, causing cytotoxicity in biological assays, or complicating spectroscopic analysis.[2] This guide provides a structured, in-depth approach to troubleshooting and resolving copper contamination issues, ensuring the integrity of your valuable ¹³C-labeled products.

Frequently Asked Questions (FAQs)

Q1: Why is complete removal of residual copper so critical for my ¹³C-labeled benzonitrile?

Residual copper can have several detrimental effects on your research. In drug development, even trace amounts of metals can lead to toxicity or alter the pharmacological profile of a compound, making data unreliable. For materials science applications, copper impurities can affect the electronic or physical properties of the final product. Furthermore, paramagnetic copper (Cu²⁺) can cause significant broadening of signals in Nuclear Magnetic Resonance (NMR) spectroscopy, which is a primary analytical technique for confirming the structure and purity of ¹³C-labeled compounds.

Q2: My "purified" benzonitrile product is still faint blue or green. What does this mean and what should I do?

A persistent blue or green tint in your organic product is a clear visual indicator of residual copper contamination.[3][4] This can happen for two main reasons:

-

Incomplete Removal: The initial purification method was not sufficient to remove all the copper.

-

Product Chelation: The benzonitrile itself, or other functional groups on your molecule, may be coordinating with the copper ions, making them more difficult to remove.[2]

To resolve this, you should employ a more rigorous or a combination of purification techniques. Repeating the initial method (e.g., additional aqueous washes) or switching to a different method with a higher affinity for copper, such as using a scavenger resin, is recommended.[3]

Q3: What are the primary methods for removing copper catalysts from an organic reaction mixture?

The most common and effective methods rely on partitioning the copper species away from the organic product. These include:

-

Aqueous Washes with Chelating Agents: This liquid-liquid extraction technique uses agents like EDTA, aqueous ammonia, or ammonium chloride to form water-soluble complexes with copper, which are then washed away.[3][5]

-

Filtration through Solid Adsorbents: The crude reaction mixture is passed through a plug of an adsorbent material like silica gel, neutral alumina, or Celite, which traps the polar copper salts.[6][7]

-

Solid-Phase Scavenger Resins: These are functionalized polymers with a very high affinity for copper. They are stirred with the reaction mixture and then simply filtered off.[3]

Q4: Are there special considerations when purifying small-scale, ¹³C-labeled compounds?

Absolutely. The high value and small quantity of the material mean that minimizing product loss is a top priority.

-

Minimize Transfers: Each transfer from one flask to another incurs some loss. Plan your workflow to be as efficient as possible.

-

Reduce Solvent Volumes: Use the minimum amount of solvent necessary for dissolution and extraction to avoid having a highly dilute product solution, which can be difficult to concentrate without loss.

-

Favor Solid Plugs over Full Columns: A short plug of silica or alumina is often sufficient to remove copper without the significant product loss that can occur on a full chromatography column.[8]

-

Back-Extraction: If your product has some water solubility, always re-extract the aqueous wash layers with a fresh portion of organic solvent to recover any dissolved product.[3]

Q5: My benzonitrile seems particularly difficult to purify from copper. Why might this be?

The nitrile functional group (–C≡N) itself possesses a lone pair of electrons on the nitrogen atom, which can coordinate to metal ions like copper. This interaction can make the copper-product complex more soluble in the organic phase, rendering simple aqueous washes less effective. If your molecule contains other Lewis basic sites (e.g., amines, imidazoles), this affinity can be even stronger, essentially turning your product into a chelating agent.[2] In these cases, using a stronger chelating agent for washing (like EDTA) or a high-affinity scavenger resin is often the most effective strategy.

Troubleshooting Guide

This section addresses common problems encountered during the removal of copper catalysts from benzonitrile synthesis.

| Problem | Plausible Cause(s) | Recommended Solution(s) |

| Persistent blue/green color in the organic product. | 1. Incomplete removal by the chosen method. 2. The benzonitrile product itself is chelating the copper. | • Perform additional aqueous washes with a chelating agent like EDTA or aqueous ammonia.[3] • Pass the product solution through a plug of silica gel or neutral alumina.[5] • Employ a copper scavenger resin with high binding affinity.[3] |

| Low product yield after aqueous workup. | 1. The ¹³C-labeled benzonitrile has partial water solubility. 2. Product loss in multiple extraction steps. | • Use a saturated brine (NaCl solution) for the final aqueous wash to decrease the solubility of the organic product in the aqueous phase ("salting out").[3] • Perform a back-extraction of all aqueous layers with a fresh portion of organic solvent to recover dissolved product. |

| Emulsion formation during liquid-liquid extraction. | 1. Presence of fine particulate copper salts. 2. High concentration of reagents or byproducts. | • Filter the crude reaction mixture through a pad of Celite before performing the aqueous wash. • Add a small amount of brine to the separatory funnel to help break the emulsion. • Use gentle, swirling agitation instead of vigorous shaking. |

| Copper co-elutes with the product during column chromatography. | 1. The copper complex is not polar enough to be retained on the column. 2. The product and copper complex have very similar Rf values. | • Perform a preliminary purification step before the column, such as an EDTA wash or filtration through a Celite plug, to remove the bulk of the copper.[5] • Consider using a different stationary phase (e.g., neutral alumina instead of silica gel).[9] |

Method Selection Workflow

Choosing the right purification strategy from the outset can save significant time and prevent loss of your valuable compound. The following decision tree provides a logical workflow for selecting an appropriate method based on the properties of your ¹³C-labeled benzonitrile.

Caption: Decision workflow for selecting a copper removal method.

Detailed Experimental Protocols

Protocol 1: Aqueous Wash with EDTA

This method is highly effective for removing copper by forming a stable, water-soluble copper-EDTA complex.

Mechanism of Action: Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent. Its six binding sites (two amines and four carboxylate groups) wrap around a single copper ion, forming a highly stable, water-soluble coordination complex that is easily partitioned into the aqueous phase.

Caption: Copper removal via chelation with EDTA during extraction.

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Preparation of Wash Solution: Prepare a 0.1 M aqueous solution of ethylenediaminetetraacetic acid disodium salt (Na₂EDTA).

-

First Wash: Transfer the organic solution to a separatory funnel and add an equal volume of the 0.1 M EDTA solution.

-

Extraction: Shake the funnel for 1-2 minutes. A blue or green color in the aqueous layer indicates the formation of the copper-EDTA complex.[3] Allow the layers to separate completely.

-

Separation: Drain the lower aqueous layer.

-

Repeat: Repeat the wash (steps 3-5) with fresh portions of the EDTA solution until the aqueous layer remains colorless.[3]

-

Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove any residual EDTA and break any minor emulsions.[3]

-

Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the copper-free product.[3]

Protocol 2: Filtration Through a Solid Adsorbent Plug

This is a rapid method for removing polar copper salts and baseline impurities, especially when the product is sensitive to aqueous conditions.

Step-by-Step Procedure:

-

Plug Preparation: Gently place a small cotton or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column. Add a ~0.5 cm layer of sand.

-

Add Adsorbent: Add a 2-4 cm layer of silica gel or neutral alumina. For finely suspended particles, a layer of Celite on top can be beneficial.[5] Top with another ~0.5 cm layer of sand.

-

Equilibration: Pre-elute the plug with the solvent system you plan to use (e.g., hexanes/ethyl acetate). Ensure the plug does not run dry.

-

Loading: Concentrate the crude reaction mixture and redissolve it in a minimal amount of the elution solvent. Carefully load this solution onto the top of the sand layer.

-

Elution: Add fresh elution solvent to the top of the plug and collect the eluent containing your purified product. The more polar copper salts will remain adsorbed onto the silica or alumina.[2]

-

Concentration: Concentrate the collected eluent to obtain the final product.

Protocol 3: Application of a Copper Scavenger Resin

Scavenger resins are ideal for stubborn cases where copper is strongly chelated by the product or when extremely low levels of copper are required.

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude product in a suitable organic solvent.

-

Add Resin: Add the copper scavenger resin (typically 5-10 equivalents relative to the copper catalyst used) to the solution.

-

Agitation: Stir the suspension at room temperature. The required time can range from 1 to 24 hours, depending on the specific resin and the concentration of copper.[3]

-

Monitoring: Monitor the removal of copper by observing the disappearance of color from the solution. For precise measurement, an aliquot can be analyzed by Inductively Coupled Plasma (ICP) analysis.

-

Filtration: Once copper removal is complete, filter the mixture to remove the resin beads.

-

Rinsing and Concentration: Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product. Combine the filtrates and concentrate to obtain the highly purified benzonitrile.[3]

References

- Benchchem. (2025).

-

Filimonov, V. (2022). Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. [Link]

-

Oresome Resources. Solvent Extraction of Copper. [Link]

-

Chemistry LibreTexts. (2023). The Extraction of Copper. [Link]

-

Various Authors. (2021). Work up to remove copper. Reddit. [Link]

-

Sharretts Plating Company. (2015). Copper Plating Troubleshooting Tips. [Link]

-

Matyjaszewski Polymer Group. Catalyst Removal. Carnegie Mellon University. [Link]

-

Djae, I. et al. (2010). A method for regioselective cyanation of heterocycles. PMC - NIH. [Link]

-

Matyjaszewski, K. et al. (2011). Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. ResearchGate. [Link]

-

Benchchem. (2025). Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPyGyU4frv-givjiSon1PpVqVLZ8g0Oc7whvM6VP0A3T8GQG__dOoRYN0SeLQEH6wT7OVfqsQ4hti1R9CalgEQ8yR64n3mPvLA65L3secEN3IgR-BUip7XLK5K_t6Mn8zZcgRoBnxm9bKMwUyilZNvFPAIcmuoEiUmUHFbZw9hJQDJjT8fDikU7qfVaCGYjMhcjFqCnzAWcfJ4df78NrM1C_983MJbUGrQwYGLqzko4Fh7ewQNFKSdNBuP1IXQgBENaGeBJgdc9wiN](. C. et al. (2016). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. PMC - NIH. [Link]

-

Organic Syntheses. (2016). Copper-Catalyzed Semi-Reduction of Alkynes. [Link]

- Szabó, D. et al. (2025). PRELIMINARY EVALUATION OF A RECYCLABLE COPPER(I) IODIDE/[BMIM][BF4] CATALYTIC SYSTEM FOR THE SYNTHESIS OF N- BENZYL 17-SPIRO-5 S.

- Shrikanth, R. et al. (2025). Copper (I)

-

Kim, J. et al. (2015). Copper-Mediated Transformation of Organosilanes to Nitriles with DMF and Ammonium Iodide. Institute for Basic Science. [Link]

Sources

- 1. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sharrettsplating.com [sharrettsplating.com]

- 5. researchgate.net [researchgate.net]

- 6. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

- 9. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

preventing hydrolysis of 3-methoxybenzonitrile-Cyano-13c during storage

Technical Support Center: Stable Isotope Stability Guide Subject: 3-Methoxybenzonitrile-Cyano-13c – Hydrolysis Prevention & Storage Ticket Priority: Critical (High-Value Isotope Asset)

Introduction: Protecting Your Isotopic Asset

Welcome to the Technical Support Center. You are likely reading this because you are working with This compound , a high-value metabolic tracer or NMR standard.

Unlike standard reagents, the value of this compound lies in the Carbon-13 (

The Specific Risk: The 3-methoxy substituent exerts an inductive electron-withdrawing effect (-I) from the meta position. Unlike para-methoxy, which donates electrons via resonance, the meta-positioning means the inductive effect dominates, making the nitrile carbon slightly more electrophilic and more susceptible to nucleophilic attack by water than unsubstituted benzonitrile [1].

This guide provides a self-validating storage and handling protocol to ensure your

Module 1: The Hydrolysis Mechanism (The Enemy)

To prevent degradation, you must understand the pathway. Hydrolysis is not instantaneous; it is catalyzed by trace acids or bases (often from glass surfaces) and moisture.

The Pathway:

The reaction proceeds from the Nitrile (

Visualizing the Threat:

Figure 1: Step-wise hydrolysis pathway. The conversion to amide is the primary storage threat.

Module 2: The "Vault" Storage Protocol

Do not rely on the shipping container for long-term storage. Shipping vials are often not designed for repeated resealing.

Critical Storage Parameters

| Parameter | Standard Practice (Risky) | Optimal Protocol (Required) | Scientific Rationale |

| Temperature | Room Temp ( | Refrigerated ( | Lowers kinetic energy, slowing the rate of nucleophilic attack by water [2]. |

| Atmosphere | Air | Argon or Nitrogen Overlay | Displaces humid air. Argon is heavier than air and provides a better "blanket" in the vial. |

| Container | Clear Glass / Plastic Cap | Amber Glass + Teflon-Lined Cap | Amber blocks UV (preventing radical degradation); Teflon prevents leaching of plasticizers and forms a gas-tight seal. |

| Desiccation | None | Secondary Container with Drierite™ | Creates a "double-wall" of protection. The vial sits inside a jar containing desiccant. |

The "Double-Wall" Setup (Step-by-Step):

-

Primary: Store the isotope in a glass vial with a PTFE (Teflon) lined screw cap. Parafilm the junction between cap and vial.

-

Secondary: Place the primary vial inside a larger jar (e.g., a wide-mouth HDPE bottle or glass jar).

-

Desiccant: Fill the void space in the secondary jar with active desiccant (silica gel or

). -

Seal: Close the secondary jar tightly and store at

.

Module 3: Quality Control & Detection

How do you know if your compound has degraded? You must validate purity before running expensive biological experiments.

Troubleshooting via NMR (

| Species | Functional Group | Typical | Signal Characteristic |

| Target | Nitrile ( | 118 - 120 ppm | Sharp singlet (or triplet if coupled to |

| Impurity 1 | Amide ( | 165 - 172 ppm | Downfield shift (Deshielded by Oxygen) |

| Impurity 2 | Acid ( | 175 - 185 ppm | Further downfield |

Note: 3-methoxy substituent effects may shift these baseline values slightly, but the

Module 4: Handling & Aliquoting Workflow

Most hydrolysis occurs during handling , not storage. Cold glass condenses atmospheric water instantly upon removal from the freezer.

The "Warm-Up" Rule (Crucial): Never open a cold vial.

Figure 2: Safe handling decision tree to prevent condensation-induced hydrolysis.

Module 5: Frequently Asked Questions (FAQ)

Q: My NMR shows a small peak at 168 ppm. Can I still use the material? A: That is the amide hydrolysis product. If you are doing quantitative metabolic tracing, no . The amide will have different solubility and metabolic uptake rates than the nitrile, skewing your kinetic data. If you are doing qualitative structural work, you may be able to digitally subtract the impurity, provided it is <5%.

Q: Can I reverse the hydrolysis (convert amide back to nitrile)?

A: Chemically, yes, using dehydrating agents like

-

Reason: These reactions require purification (extraction/column chromatography) which leads to significant material loss. For expensive

compounds, the yield loss often costs more than buying a fresh aliquot.

Q: Is the 3-methoxy group stable? A: Yes. The ether linkage (methoxy) is very stable under normal storage conditions. It is not prone to hydrolysis or oxidation unless exposed to extreme Lewis acids or strong oxidizers. Your primary concern is exclusively the nitrile group.

Q: Why does the liquid turn yellow over time? A: While 3-methoxybenzonitrile is typically a colorless solid/liquid (mp ~28°C), yellowing often indicates trace oxidation of the aromatic ring or formation of minor photo-degradation products. Always store in Amber Vials to prevent this. If the NMR is clean, the color is likely a trace impurity (ppm level) and may not affect bulk properties.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

-

Sigma-Aldrich (Merck). (n.d.). Handling and Storage of Stable Isotopes. Technical Bulletin.

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (13C NMR Shifts of Nitriles vs Carbonyls).

Sources

troubleshooting low isotopic enrichment in cyanation reactions

Status: Operational Subject: Troubleshooting Low Isotopic Enrichment & Yield in Cyanation Reactions Ticket ID: ISO-CN-001 Assigned Specialist: Senior Application Scientist, Isotope Synthesis Division

Introduction

Welcome to the Isotope Synthesis Technical Support Center. You are likely here because your

In isotopic labeling, we must distinguish between two distinct failure modes that are often conflated:

-

Low Isotopic Enrichment (Dilution): The product forms, but the percentage of heavy isotope (e.g.,

C) is lower than the starting material (e.g., 50% vs. 99%). This implies contamination or exchange . -

Low Chemical Yield (Efficiency): The reaction simply didn't work well, wasting expensive labeled reagents. This implies catalyst deactivation or side reactions .

This guide provides a diagnostic workflow, mechanistic insights, and validated protocols to resolve these issues.

Module 1: Diagnostic Workflow

Before altering your chemistry, you must diagnose the root cause. Use the following logic tree to categorize your failure.

Figure 1: Diagnostic logic tree for separating yield issues from enrichment issues.

Module 2: Troubleshooting Low Isotopic Enrichment (Dilution)

Symptom: You started with 99%

Exogenous Contamination (The "Cold" Source)

In a closed system, isotopes do not disappear. If enrichment drops, unlabeled carbon has entered the system.

-

Catalyst Ligands: Avoid Pd(II) precatalysts containing cyano ligands (e.g., Pd(CN)

) unless they are also labeled. These ligands can exchange with your substrate. -

Carrier Effects: In radiochemistry (

C/ -

Memory Effects: Glassware or manifolds used for "cold" cyanation can retain traces of cyanide salts. Dedicated glassware for isotopic work is mandatory.

Mechanistic Scrambling (Reversibility)

While C-CN formation is typically irreversible, certain transition metals (Ni, Rh) can facilitate reversible oxidative addition/reductive elimination cycles.

-

The Risk: If the reaction is reversible and there is any source of extraneous carbon (e.g., decarbonylation of aldehydes in the mixture, though rare), scrambling can occur.

-

Solution: Switch to Palladium (Pd) .[1][2][3] Pd-catalyzed reductive elimination of Ar-CN is kinetically rapid and effectively irreversible compared to Nickel [1].

Module 3: Troubleshooting Low Yield (Efficiency)

Symptom: High enrichment (if isolated), but poor conversion. Root Cause: Catalyst poisoning or reagent degradation.

The "Cyanide Sponge" Effect (Catalyst Poisoning)

Free cyanide ions (

-

The Fix: Use Zinc Cyanide (

) .[3][4][5]-

is insoluble in most organic solvents. It releases

-

Comparison: KCN/NaCN flood the system, killing the catalyst unless slow-addition pumps are used.

-

is insoluble in most organic solvents. It releases

Hydrolysis (The "Invisible" Loss)

Cyanide is a base. In the presence of water, it protonates to HCN (gas) or hydrolyzes to amides.

-

The Fix:

-

Use anhydrous solvents (DMF/DMAc) stored over molecular sieves.

-

Polymetallic Scavengers: The addition of Zn powder (10-20 mol%) can help maintain the active Pd(0) species and scavenge moisture/oxygen [3].

-

Module 4: Optimized Experimental Protocols

Protocol A: Pd-Catalyzed Isotopic Cyanation (The "Slow Release" Method)

Best for: Aryl Bromides/Iodides. High Yield & Enrichment.

Materials:

-

Substrate: Aryl Halide (1.0 equiv)

-

Isotope Source: Zn(

CN) -

Catalyst: Pd

(dba) -

Additive: Zn dust (10 mol%)

-

Solvent: Anhydrous DMAc (N,N-Dimethylacetamide)

Step-by-Step:

-

Preparation: Flame-dry a reaction vial and cool under Argon.

-

Loading: Add Aryl Halide, Zn(

CN) -

Solvation: Add anhydrous DMAc. Do not sonicate (can accelerate poisoning).

-

Degassing: Sparge with Argon for 10 minutes. Oxygen is a killer here.

-

Reaction: Heat to 120°C for 2-4 hours.

-

Why 120°C? Zn(CN)

solubility is temperature-dependent.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 1M NH

OH (to break Zn complexes) followed by brine.

Data Comparison: Source Efficiency

| Cyanide Source | Solubility | Catalyst Poisoning Risk | Isotopic Efficiency |

| K | High | High (Requires slow addition) | Moderate (Loss to HCN) |

| Zn( | Low (Slow Release) | Low (Preferred) | High |

| Cu | Insoluble | Low | Low (Requires harsh heat) |

Module 5: Mechanistic Visualization

Understanding where the loss occurs is vital. The diagram below illustrates the catalytic cycle and the "Death Valley" where catalyst poisoning occurs.

Figure 2: Catalytic cycle showing active pathway (Green/Blue) and poisoning/loss pathways (Red).

Frequently Asked Questions (FAQ)

Q: Can I use K

-

Method: Dissolve K

CN in a minimum amount of water, then suspend in toluene with 18-crown-6 (Phase Transfer). Alternatively, use a syringe pump to add the cyanide solution slowly over 2 hours to the reaction mixture [4].

Q: My product has a strong almond smell, but yield is low. What happened? A: You generated Benzaldehyde (if using benzyl halides) or HCN. This indicates hydrolysis.[10] Check your solvent water content (Karl Fischer titration). If >500 ppm, re-dry the solvent.

Q: I am using Copper (CuCN) and getting no conversion.

A: The Rosenmund-von Braun reaction requires high temperatures (>150°C) and polar solvents (NMP/DMF). It is often too harsh for sensitive substrates. Switch to the Pd/Zn(CN)

References

-

Velcicky, J., et al. (2011). "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments." Journal of the American Chemical Society.[11] Link

-

Grushin, V. V., & Alper, H. (2008). "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation." Chemical Reviews. Link

-

Chidambaram, R. (2004). "The Art of Process Chemistry: Cyanation with Zn(CN)2." Organic Process Research & Development. Link

-

Ellis, W., et al. (2022). "Late-Stage Carbon-14 Labeling and Isotope Exchange." JACS Au. Link

-

BenchChem Technical Support. (2025). "Troubleshooting Buchwald-Hartwig and Cyanation Yields." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. semanticscholar.org [semanticscholar.org]

Technical Support Center: Maintaining Isotopic Integrity of ¹³C-Labeled Nitriles During Experimental Workup

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ¹³C-labeled nitriles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent isotopic dilution during your experimental workup. The integrity of your labeled compound is paramount for accurate downstream analysis, and this resource is designed to equip you with the knowledge to protect your valuable molecules.

Introduction: The Challenge of Isotopic Dilution

Stable isotope labeling with Carbon-13 (¹³C) is a powerful technique for tracing metabolic pathways, quantifying metabolites, and serving as internal standards in pharmacokinetic studies.[1][2] The nitrile functional group is a common moiety in pharmaceuticals and serves as a key synthetic handle.[3] However, maintaining the isotopic enrichment of ¹³C-labeled nitriles throughout the experimental workup can be challenging. Isotopic dilution, the contamination of a labeled compound with its unlabeled (¹²C) counterpart, can arise from various sources, compromising the accuracy of subsequent analyses. This guide will provide practical strategies to identify and mitigate these sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of ¹²C contamination that can lead to isotopic dilution of my ¹³C-labeled nitrile?

A1: Isotopic dilution primarily occurs through the introduction of unlabeled carbon atoms from the surrounding environment during the workup process. The most common culprits include:

-

Solvents: Many common laboratory solvents, even those of high purity, contain natural abundance levels of ¹²C. Prolonged exposure, especially at elevated temperatures, can lead to trace-level contamination.

-

Reagents: Impurities in reagents used for extraction, quenching, or pH adjustment can introduce unlabeled carbon.

-

Atmospheric CO₂: Carbon dioxide from the air can be a significant source of contamination, particularly in reactions involving organometallic reagents or strong bases that can fix CO₂.

-

Glassware and Equipment: Residual organic material on glassware, spatulas, or chromatography columns can leach into your sample.

-

Cross-Contamination: Working in a lab where unlabeled versions of the same or similar compounds are handled can lead to accidental cross-contamination.

Q2: How can I minimize the risk of isotopic dilution from my workup solvents?

A2: Solvent selection and handling are critical. Here are key recommendations:

-

Use High-Purity, Anhydrous Solvents: Always use the highest purity solvents available (e.g., HPLC or LC-MS grade) to minimize organic impurities. Anhydrous solvents are crucial when working with water-sensitive reagents that could react with atmospheric CO₂.

-

Minimize Solvent Volume and Exposure Time: Use the minimum volume of solvent necessary for extractions and washes. Reduce the time your compound spends in solution to limit the opportunity for exchange or contamination.

-